molecular formula C13H21BrN2O4 B15125147 3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline(MixtureofDiastereomers)

3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline(MixtureofDiastereomers)

Cat. No.: B15125147
M. Wt: 349.22 g/mol
InChI Key: FYORQHOQPZBLLJ-UHFFFAOYSA-N
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Description

3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline (Mixture of Diastereomers) is a complex organic compound that belongs to the class of isoxazolines. Isoxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the third position and a tert-butoxycarbonyl-protected oxazolidine moiety at the fifth position. The compound exists as a mixture of diastereomers due to the presence of chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkenes. The nitrile oxide can be generated in situ from an aldoxime using an oxidizing agent such as tert-butyl hypochlorite. The cycloaddition reaction proceeds under mild conditions, often at room temperature, and yields the isoxazoline ring structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the compound may involve techniques such as column chromatography and recrystallization to obtain the desired diastereomeric mixture .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The isoxazoline ring can be oxidized to form isoxazole derivatives.

    Reduction Reactions: The compound can be reduced to form isoxazolidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed

Scientific Research Applications

3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in cancer cells, leading to the disruption of glycolysis and induction of cell death. The compound may also interact with other enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-isoxazoline: Lacks the oxazolidine moiety.

    5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline: Lacks the bromine atom.

    3,5-Disubstituted isoxazolines: Various substituents at positions 3 and 5.

Uniqueness

3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline is unique due to the combination of the bromine atom and the oxazolidine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications .

Properties

Molecular Formula

C13H21BrN2O4

Molecular Weight

349.22 g/mol

IUPAC Name

tert-butyl 4-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C13H21BrN2O4/c1-12(2,3)19-11(17)16-8(7-18-13(16,4)5)9-6-10(14)15-20-9/h8-9H,6-7H2,1-5H3

InChI Key

FYORQHOQPZBLLJ-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(CO1)C2CC(=NO2)Br)C(=O)OC(C)(C)C)C

Origin of Product

United States

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